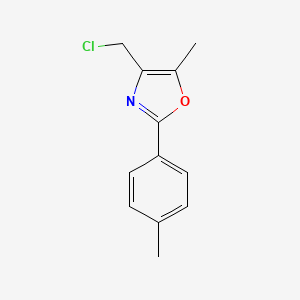
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole
Übersicht
Beschreibung
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole, also known as CMMPO, is a chlorinated heterocyclic compound which has been studied for its potential applications in various scientific research areas. CMMPO has a unique structure that can be used in a variety of ways, from synthesis methods to biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole is not fully understood. However, it is believed to be related to its ability to form a stable adduct with the target molecule. This adduct can then act as a catalyst, leading to the formation of reactive intermediates which can then interact with other molecules in the target molecule. This interaction can lead to the formation of new products, which can then be used for various applications.
Biochemische Und Physiologische Effekte
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole can inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are enzymes involved in the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole in lab experiments has several advantages. It is relatively inexpensive and easy to obtain, and it can be used in a variety of applications. Additionally, it can be used in a wide range of concentrations, making it suitable for a variety of experiments. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, making it difficult to use in some experiments. Additionally, it can be toxic in high concentrations, so it should be used with caution.
Zukünftige Richtungen
The potential applications of 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole are still being explored. Future research could focus on its use as an antioxidant, antimicrobial, and anti-inflammatory agent. Additionally, it could be studied for its potential use in the synthesis of polymers and materials for various biomedical applications. Additionally, further research could focus on its potential use in the synthesis of drugs and natural products. Finally, further research could focus on its mechanism of action and its potential biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole has been widely studied for its potential applications in various scientific research areas. It has been used as a building block in the synthesis of various compounds, such as drugs and natural products. Additionally, it has been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been used in the synthesis of polymers and materials for various biomedical applications.
Eigenschaften
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c1-8-3-5-10(6-4-8)12-14-11(7-13)9(2)15-12/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTOUJFUSUPWOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408091 | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
CAS RN |
137090-44-9 | |
| Record name | 4-(Chloromethyl)-2-(4-methylphenyl)-5-methyloxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137090-44-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-5-methyl-2-(4-methylphenyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-1-[4-(propan-2-yl)phenyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B1366144.png)
![2-{[(5-Methylisoxazol-3-yl)methyl]thio}nicotinic acid](/img/structure/B1366148.png)
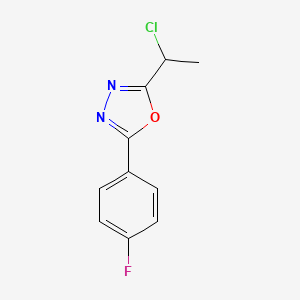
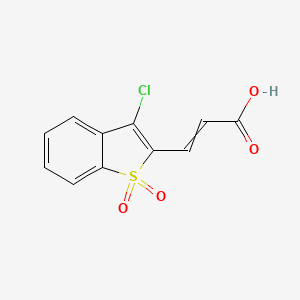
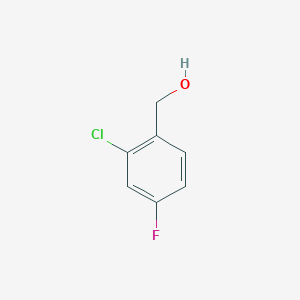
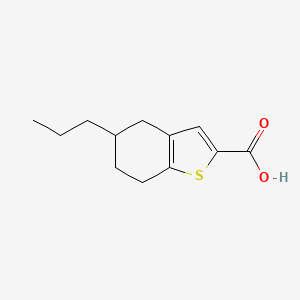
![4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic Acid](/img/structure/B1366183.png)
![2-[[(2,2-diphenylacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1366184.png)

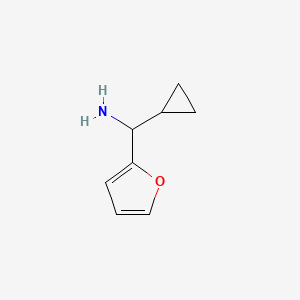
![2-[[[2-(4-Methoxyphenyl)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1366194.png)
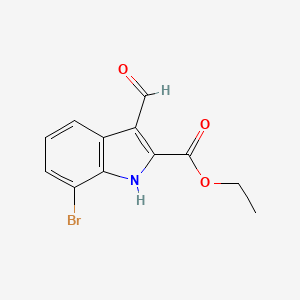
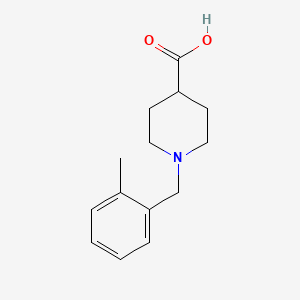
![2-(2-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1366199.png)